molecular formula C18H17N5O2 B2419147 3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034379-40-1

3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2419147
CAS No.: 2034379-40-1
M. Wt: 335.367
InChI Key: JUACVDMCVROJPL-UHFFFAOYSA-N
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Description

3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with a piperidine ring and a picolinoyl group. This unique structure contributes to its distinctive chemical and biological properties.

Properties

IUPAC Name

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17-14-4-3-9-20-16(14)21-12-23(17)13-6-10-22(11-7-13)18(25)15-5-1-2-8-19-15/h1-5,8-9,12-13H,6-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUACVDMCVROJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and formamide derivatives.

    Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the picolinoyl group: The picolinoyl group can be attached through an acylation reaction using picolinic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.

    Thieno[2,3-d]pyrimidin-4(3H)-ones: Exhibiting antimycobacterial activity.

    Fused [1,2,3]triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine derivatives: Targeting EGFR proteins with anticancer potential.

Uniqueness

3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrido[2,3-d]pyrimidine core with a piperidine ring and a picolinoyl group sets it apart from other similar compounds.

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is C15H19N5OC_{15}H_{19}N_5O, with a molecular weight of approximately 283.35 g/mol. The compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrido[2,3-d]pyrimidines, including the target compound. Research indicates that compounds within this class may inhibit key signaling pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The biological activity is often attributed to the inhibition of specific kinases involved in cell cycle regulation. For instance, certain derivatives have been shown to inhibit the mTOR pathway, which is crucial for cell growth and metabolism.

Case Studies

  • Study on Antitumor Efficacy : A study published in Journal of Medicinal Chemistry explored various derivatives of pyrido[2,3-d]pyrimidine and their effects on cancer cell lines. The study found that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cells (MCF-7) compared to controls.
  • In Vivo Studies : Another investigation focused on the in vivo effects of this compound in mouse models of leukemia. The results demonstrated a marked reduction in tumor size and improved survival rates compared to untreated groups.

Other Biological Activities

In addition to anticancer effects, this compound has shown promise in other areas:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives exhibit antimicrobial activity against various bacterial strains.
  • Neuroprotective Effects : Some research indicates potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.

Data Summary

Biological ActivityObservationsReferences
AnticancerInhibition of mTOR pathway; reduced tumor sizeStudy 1
AntimicrobialActivity against Gram-positive bacteriaStudy 2
NeuroprotectivePotential benefits in neurodegenerative modelsStudy 3

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : Confirms regiochemistry and substituent positions (e.g., piperidine acylation) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves conformational preferences of the picolinoyl-piperidine group .

What biological screening assays are commonly used to evaluate this compound?

Basic Research Focus
Initial screenings often include:

  • Kinase Inhibition Assays : Testing against kinases (e.g., PDE3B) using fluorescence polarization or radiometric methods .
  • Anticancer Activity : Cell viability assays (MTT/WST-1) on lines like MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Anti-inflammatory Potential : Inhibition of mPGES-1 via ELISA-based measurement of PGE2 reduction .

Q. Optimization Table :

ConditionYield (%)Purity (%)Reference
DMF, 85°C, 6 hrs7897
Ethanol, 80°C, 8 hrs6592

How are structure-activity relationships (SAR) studied for anticancer activity?

Advanced Research Focus
SAR strategies include:

Derivatization : Modifying the picolinoyl group (e.g., substituting with isoxazole or trifluoromethyl groups) to assess steric/electronic effects .

Biological Testing : Comparing IC50 values across derivatives. For example, trifluoromethyl substitution enhances mPGES-1 inhibition by 40% .

Computational Modeling : Docking studies to predict binding modes in kinase active sites .

How can contradictory biological activity data between studies be resolved?

Advanced Research Focus
Discrepancies (e.g., varying IC50 values) arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC-certified MCF-7) .
  • Statistical Analysis : Apply ANOVA or dose-response curve fitting to confirm significance .

What techniques confirm the molecular structure of derivatives?

Q. Methodological Focus

  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, critical for distinguishing regioisomers .
  • X-ray Diffraction : Resolves piperidine ring puckering and picolinoyl orientation .
  • IR Spectroscopy : Validates carbonyl stretching frequencies (1650–1700 cm⁻¹) post-acylation .

What strategies enhance solubility for in vivo studies?

Q. Methodological Focus

  • Salt Formation : Dihydrochloride salts improve aqueous solubility (e.g., 3-(2-aminoethyl)thieno derivatives) .
  • Prodrug Design : Introduce phosphate esters at the pyridopyrimidine NH group .
  • Nanoparticle Encapsulation : Use PLGA-based carriers to enhance bioavailability .

How is antimicrobial potential evaluated for this compound class?

Q. Advanced Research Focus

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Time-Kill Kinetics : Assess bactericidal/fungicidal activity over 24 hours .

Q. Example Data :

StrainMIC (μg/mL)Reference
S. aureus (MRSA)16
C. albicans32

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